Cas no 2171626-30-3 (1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid)

1-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclopentane backbone conjugated with an azetidine-2-carboxylic acid moiety, offering structural rigidity and conformational constraints beneficial for modifying peptide properties. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This derivative is particularly valuable for introducing sterically constrained motifs, enhancing peptide stability, or exploring structure-activity relationships in medicinal chemistry. Its high purity and well-defined reactivity make it suitable for research requiring precise control over peptide backbone modifications.
1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid structure
2171626-30-3 structure
Product Name:1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid
CAS No:2171626-30-3
MF:C25H26N2O5
MW:434.484346866608
CID:6547174
PubChem ID:165544435
Update Time:2025-06-12

1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid
    • 2171626-30-3
    • EN300-1519307
    • 1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidine-2-carboxylic acid
    • Inchi: 1S/C25H26N2O5/c28-22(29)21-11-14-27(21)23(30)25(12-5-6-13-25)26-24(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,31)(H,28,29)
    • InChI Key: KOSCRYUZYANQGS-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC1C(=O)O

Computed Properties

  • Exact Mass: 434.18417193g/mol
  • Monoisotopic Mass: 434.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 95.9Ų

1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid Pricemore >>

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1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid Related Literature

Additional information on 1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid

Comprehensive Overview of 1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid (CAS No. 2171626-30-3)

The compound 1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid (CAS No. 2171626-30-3) is a highly specialized chemical entity widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a critical intermediate in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently search for this compound due to its role in creating peptide-based therapeutics, a rapidly growing field driven by advancements in targeted drug delivery and personalized medicine.

One of the most searched questions related to this compound is: "What is the role of Fmoc in peptide synthesis?" The Fmoc group serves as a temporary protecting group for the amino terminus during peptide elongation, allowing selective deprotection under mild basic conditions. This characteristic is particularly valuable in synthesizing complex peptides with high purity, a topic of significant interest in biotech and pharmaceutical forums. The compound’s cyclopentanecarbonyl and azetidine-2-carboxylic acid moieties further enhance its utility in designing constrained peptides, which are increasingly explored for their improved metabolic stability and binding affinity.

In the context of current trends, the demand for peptide-based drugs has surged, with applications ranging from oncology to metabolic disorders. This aligns with frequent search queries like "How are peptide therapeutics developed?" and "What are the advantages of Fmoc-protected amino acids?" The compound’s CAS No. 2171626-30-3 is often referenced in patent literature and academic papers, highlighting its importance in innovative drug discovery. Its compatibility with automated peptide synthesizers also makes it a staple in high-throughput screening (HTS) workflows, a hot topic in AI-driven drug discovery.

From a structural perspective, the azetidine ring in this compound introduces rigidity, a feature highly sought after in medicinal chemistry to reduce conformational flexibility and improve target specificity. This aligns with the growing focus on fragment-based drug design (FBDD), where small, rigid fragments are used to build potent inhibitors. Searches for "azetidine derivatives in drug discovery" have spiked in recent years, reflecting the industry’s interest in this scaffold.

Another notable aspect is the compound’s relevance in green chemistry initiatives. Researchers are increasingly investigating eco-friendly alternatives for peptide synthesis, and the Fmoc-protected derivatives like this compound are favored for their lower toxicity compared to older protecting groups (e.g., Boc). This ties into popular searches such as "sustainable peptide synthesis methods" and "green chemistry in pharmaceuticals."

In summary, 1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid (CAS No. 2171626-30-3) is a multifaceted tool in modern drug development. Its applications span from traditional peptide synthesis to cutting-edge areas like AI-accelerated drug design and bioconjugation, addressing some of the most pressing questions in today’s scientific community. As the peptide therapeutics market expands, this compound will likely remain a cornerstone of innovative research.

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